Tert-butyl 1,4-thiazepane-6-carboxylate
Description
Tert-butyl 1,4-thiazepane-6-carboxylate (CAS 140217-83-0) is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring containing sulfur and nitrogen atoms. Its molecular formula is C₁₀H₁₉NO₅S, with a molar mass of 265.33 g/mol . Key functional groups include a tert-butyl ester moiety, a sulfone group (1,1-dioxo), and a hydroxy group at position 4. This compound is primarily used in pharmaceutical research as a synthetic intermediate, leveraging the tert-butyl group’s stability and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl 1,4-thiazepane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMISZBZCPUQDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 1,4-thiazepane-6-carboxylate typically involves the reaction of tert-butylamine with 1,4-thiazepane-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 1,4-thiazepane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Tert-butyl 1,4-thiazepane-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is utilized in the study of biological pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,4-thiazepane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes critical distinctions between tert-butyl 1,4-thiazepane-6-carboxylate and analogous compounds:
| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Ring Structure |
|---|---|---|---|---|---|
| This compound | 140217-83-0 | C₁₀H₁₉NO₅S | 265.33 | Tert-butyl ester, sulfone (1,1-dioxo), hydroxy | 7-membered thiazepane |
| Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.40 | Tert-butyl ester, hydroxymethyl, 4-methoxyphenyl | 5-membered pyrrolidine |
| Tert-butyl alcohol | 75-65-0 | C₄H₁₀O | 74.12 | Tertiary alcohol | N/A (non-cyclic) |
Key Observations :
- Ring Size and Heteroatoms : The thiazepane derivative features a larger, sulfur- and nitrogen-containing ring compared to the pyrrolidine analog, which may influence conformational flexibility and intermolecular interactions .
- Molecular Weight : The pyrrolidine derivative’s higher mass (307.4 vs. 265.3 g/mol) reflects its aromatic substituent and larger ester group .
Reactivity and Stability
- However, the tert-butyl group provides steric protection, improving stability in neutral or acidic environments .
- Pyrrolidine Derivative: The hydroxymethyl and methoxyphenyl groups may participate in hydrogen bonding and π-π stacking, respectively, influencing solubility and crystallinity. No hazardous reactivity is reported in its safety data .
- Tert-butyl Alcohol : Reacts violently with oxidizing agents (e.g., chlorine, peroxides) and strong acids, producing flammable gases like isobutylene . Its volatility (unlike the esters) increases inhalation risks .
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